Formyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1493-02-3 |
|---|---|
Molecular Formula |
CHFO |
Molecular Weight |
48.016 g/mol |
IUPAC Name |
formyl fluoride |
InChI |
InChI=1S/CHFO/c2-1-3/h1H |
InChI Key |
NHGVZTMBVDFPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for Formyl Fluoride
Classical Preparation Routes for Formyl Fluoride (B91410)
The synthesis of formyl fluoride has been a subject of chemical investigation since its first reported preparation in 1934. chemeurope.comwikipedia.org Early methods were often characterized by modest yields, but laid the groundwork for more efficient future syntheses.
Reactions Involving Formic Acid and Halide Sources
Initial preparations of this compound centered on the reaction of formic acid with a suitable fluoride source, often in the presence of a halogenating agent. A foundational method reported in 1934 involved the interaction of anhydrous formic acid, potassium fluoride, and benzoyl chloride, which produced this compound in a 16% yield. worldscientific.comdrugfuture.com
Subsequent variations on this theme emerged. One approach involved the reaction of benzoyl fluoride with formic acid, yielding 36% of the desired product. worldscientific.comdrugfuture.com Another method utilized potassium bifluoride (KHF2) as the fluorinating agent in the reaction between formic acid and benzoyl chloride, achieving a 35% yield. worldscientific.comdrugfuture.com A notable improvement came from the reaction of acetic formic anhydride (B1165640) with anhydrous hydrogen fluoride, which produced this compound in a significantly higher yield of 67%. drugfuture.com
A typical classical preparation involves the reaction of sodium formate (B1220265) with benzoyl fluoride, which itself can be generated in situ from benzoyl chloride and a fluoride source like potassium bifluoride. chemeurope.comwikipedia.org
Reaction: NaOC(O)H + C₆H₅C(O)F → FC(O)H + C₆H₅CO₂Na chemeurope.com
Evolution of this compound Synthetic Strategies
The early methods for synthesizing this compound, while groundbreaking, were often hampered by low yields and the instability of the product. orgsyn.org this compound is a gas at room temperature and decomposes autocatalytically to carbon monoxide and hydrogen fluoride. chemeurope.comwikipedia.org This inherent instability necessitated the development of more refined and efficient synthetic strategies.
A significant advancement was the use of cyanuric fluoride to fluorinate formic acid, which provided a 40% yield of this compound. ias.ac.in Another improved method involves the reaction of benzoyl fluoride with sodium formate. ias.ac.inuj.ac.za Olah and Kuhn developed a method starting from acetic formic anhydride and anhydrous hydrogen fluoride, which, by continuously removing the this compound as it formed, could achieve a 61% yield. worldscientific.comacs.org These developments represented a move towards milder reaction conditions and higher efficiencies, making this compound more accessible for synthetic applications.
Table 1: Evolution of Classical this compound Synthesis
| Year | Reactants | Yield (%) | Reference |
|---|---|---|---|
| 1934 | Anhydrous formic acid, potassium fluoride, benzoyl chloride | 16 | worldscientific.comdrugfuture.com |
| 1946 | Benzoyl fluoride, formic acid | 36 | worldscientific.comdrugfuture.com |
| 1956 | Formic acid, benzoyl chloride, KHF₂ | 35 | worldscientific.comdrugfuture.com |
| 1960 | Acetic formic anhydride, anhydrous hydrogen fluoride | 61-67 | worldscientific.comdrugfuture.comacs.org |
| 1973 | Formic acid, cyanuric fluoride | 40 | ias.ac.in |
In Situ Generation Techniques for this compound
The challenges associated with the isolation and storage of the unstable this compound have led to the development of methods for its generation in the reaction mixture itself, a technique known as in situ generation. nih.gov
Fluoride-Catalyzed Decomposition Pathways for this compound Precursors
A modern approach to generating this compound in situ involves the fluoride-catalyzed decomposition of a stable precursor. nature.com Researchers have designed strategies where a difluoromethoxy group (-OCF₂H) can be induced to decompose, releasing this compound. nature.com This is achieved by using a fluoride source, such as cesium fluoride (CsF), to initiate the decomposition of a precursor molecule like 2-(difluoromethoxy)-5-nitropyridine (B1423797). nih.govresearchgate.net The difluoromethoxy anion is generated, which then fragments to this compound and a fluoride anion. nih.govnature.com
Application of In Situ Generated this compound in Fluoro-Carbonylation Reactions
The in situ generation of this compound has proven particularly valuable in palladium-catalyzed fluoro-carbonylation reactions. researchgate.netspringernature.com This method allows for the direct insertion of the "fluoro-carbonyl" moiety into organic molecules. nature.comx-mol.net Aryl, vinyl, and heteroaryl iodides can be efficiently converted to their corresponding acyl fluorides in high yields using this strategy. researchgate.netx-mol.net This CO-free carbonylation method avoids the use of toxic and gaseous carbon monoxide and provides a safer and more practical alternative for synthesizing acyl fluorides. nih.govx-mol.net The in situ generated this compound couples with the organic halide in the presence of a palladium catalyst, offering a powerful tool for late-stage functionalization of complex molecules. researchgate.netx-mol.net
Comparative Analysis of Formylating Agents in Chemical Synthesis
This compound is one of several reagents used to introduce a formyl group (-CHO) into a molecule. Its utility is best understood in comparison to other common formylating agents.
Formic acid itself can be used for formylation, particularly for esterification of alcohols, and its high acidity often negates the need for a mineral acid catalyst. sciencemadness.org However, for more demanding reactions like the formylation of aromatic rings, stronger reagents are required. orgsyn.org
Other formic acid derivatives, such as formic anhydride and other formyl halides, are generally unstable and difficult to handle. orgsyn.orguj.ac.za Formyl chloride, for instance, is not stable enough for use in Friedel-Crafts type reactions. uj.ac.za Acetic formic anhydride is more stable than formic anhydride but is still susceptible to hydrolysis. orgsyn.org
Compared to these alternatives, this compound stands out as the most stable and widely used formyl halide. orgsyn.org It is effective for the formylation of alcohols, phenols, and thiols. orgsyn.org For electrophilic aromatic formylation, it requires activation with a Lewis acid like boron trifluoride at low temperatures. chemeurope.comorgsyn.org
Other specialized formylating agents exist, such as cyanomethyl formate and isopropenyl formate, but they often require complex syntheses. orgsyn.org N-formylbenzotriazole offers a stable alternative for N- and O-formylation. orgsyn.org
The choice of formylating agent is dictated by the substrate and the desired reaction conditions. While this compound's instability presents handling challenges, its reactivity and the development of in situ generation methods have solidified its important role in synthetic chemistry, particularly for reactions where other formylating agents are ineffective.
Table 2: Comparison of Common Formylating Agents
| Formylating Agent | Stability | Common Applications | Limitations |
|---|---|---|---|
| This compound | Unstable at room temperature chemeurope.comwikipedia.org | Aromatic formylation (with Lewis acid), formylation of alcohols, phenols, thiols chemeurope.comorgsyn.org | Gaseous, requires low temperatures or in situ generation wikipedia.orgorgsyn.org |
| Formic Acid | Stable | Esterification of alcohols sciencemadness.org | Not reactive enough for many formylations orgsyn.org |
| Formic Anhydride | Highly unstable orgsyn.orguj.ac.za | Limited use due to instability | Decomposes easily orgsyn.org |
| Acetic Formic Anhydride | More stable than formic anhydride orgsyn.org | O-formylation orgsyn.org | Susceptible to hydrolysis orgsyn.org |
| Formyl Chloride | Highly unstable uj.ac.za | Implicated in Gattermann-Koch reaction chemeurope.com | Not isolable for general use uj.ac.za |
Stability Challenges of Formyl Halides and Anhydrides
Traditional formylating agents, such as formyl halides and formic anhydride, are fundamental in organic chemistry but are plagued by significant stability issues that complicate their storage and application. orgsyn.orgwikipedia.org
This compound (HCOF), while being the most stable of the formyl halides, is still highly sensitive. worldscientific.comthieme-connect.de It undergoes autocatalytic decomposition near room temperature, breaking down into carbon monoxide (CO) and hydrogen fluoride (HF). orgsyn.orgwikipedia.org This inherent instability necessitates that reactions involving this compound be conducted at low temperatures. wikipedia.org For storage, samples are often kept over anhydrous alkali metal fluorides, such as potassium fluoride, which serve to absorb the HF produced during decomposition, thus slowing the autocatalytic process. wikipedia.orgstackexchange.com
Other formyl halides are even less stable. Formyl chloride (HCOCl), for instance, is unstable at room temperature and can only be prepared and handled at temperatures of –60 °C or below. wikipedia.orgstackexchange.com It readily decomposes into carbon monoxide and hydrogen chloride (HCl). stackexchange.comquora.com This instability poses a significant challenge for its use in common formylation reactions like the Gattermann-Koch reaction, where it must be generated in situ under high pressure from CO and HCl. stackexchange.com
Formic anhydride ((HCO)₂O) is also notoriously unstable, especially at temperatures above –40 °C, which severely limits its utility for the formylation of less reactive substrates. orgsyn.org A related compound, acetic formic anhydride, offers greater stability but remains susceptible to hydrolysis. orgsyn.org The general trend of instability among these simple formylating agents has driven extensive research into more reliable alternatives. orgsyn.org
| Compound Name | Chemical Formula | Key Stability Issues | Decomposition Products | Citation(s) |
|---|---|---|---|---|
| This compound | HCOF | Decomposes near room temperature; autocatalytic. | Carbon monoxide (CO), Hydrogen fluoride (HF) | orgsyn.orgwikipedia.org |
| Formyl chloride | HCOCl | Unstable at room temperature; requires preparation below -60 °C. | Carbon monoxide (CO), Hydrogen chloride (HCl) | wikipedia.orgstackexchange.comquora.com |
| Formic anhydride | (HCO)₂O | Highly unstable above -40 °C. | Not specified | orgsyn.org |
| Acetic formic anhydride | CH₃COOCHO | More stable than formic anhydride but easily hydrolyzed. | Not specified | orgsyn.org |
Advancements in Alternative Formylating Reagents for Formylation Reactions
The inherent instability of simple formyl halides and anhydrides has led to the development of numerous alternative reagents that offer improved stability, safety, and efficiency for formylation reactions. orgsyn.orgnih.gov These advanced reagents cater to a wide range of substrates and reaction conditions.
Mixed Anhydrides and Amides:
Acetic formic anhydride serves as a more stable, albeit still hydrolyzable, alternative to formic anhydride for certain formylation reactions. orgsyn.org
N-Formylbenzotriazole was developed as a stable, crystalline, and convenient reagent for achieving N- and O-formylation of amines, alcohols, and amides efficiently under mild conditions. orgsyn.org
N,N-Dimethylformamide (DMF) is a widely used and inexpensive electrophile, particularly in reactions with organometallic reagents (e.g., Grignard and organolithium reagents) in the Bouveault aldehyde synthesis or when activated with reagents like phosphorus oxychloride in the Vilsmeier-Haack reaction. thieme-connect.dewikipedia.orgwikipedia.org
CO and CO₂ Surrogates:
N-Formylsaccharin is a stable, crystalline solid that acts as a user-friendly and safe alternative to gaseous carbon monoxide for the formylation of aryl halides. mdpi.comnih.gov
Carbon dioxide (CO₂) has emerged as a green and abundant C1 source for the N-formylation of amines. rsc.orgrsc.org These reactions typically require a reducing agent, such as a hydrosilane or sodium borohydride (B1222165) derivative, to proceed. rsc.org
Glyoxylic acid is utilized in a novel organocatalytic method for the formylation of arylboronic acids, providing a mild and environmentally friendly route to various aldehydes.
Other Formylating Agents:
Cyanomethyl formate is a highly effective formylating agent for alcohols, though its preparation can be challenging. orgsyn.orgtcichemicals.com
Hexamethylenetetramine is the key reagent in the Duff reaction, which is effective for formylating electron-rich aromatic compounds like phenols. wikipedia.org
Dichloromethyl methyl ether is used in the Rieche formylation, suitable for introducing a formyl group at sterically hindered positions. wikipedia.org
These alternative reagents have significantly broadened the scope and applicability of formylation reactions in modern organic synthesis, providing chemists with a toolkit of options to overcome the limitations of classical reagents. researchgate.netresearchgate.net
| Reagent | Typical Application/Reaction | Advantages | Citation(s) |
|---|---|---|---|
| N-Formylbenzotriazole | N- and O-formylation | Stable, crystalline, convenient, mild conditions | orgsyn.org |
| N,N-Dimethylformamide (DMF) | Vilsmeier-Haack, Bouveault synthesis | Inexpensive, readily available | thieme-connect.dewikipedia.org |
| N-Formylsaccharin | Formylation of aryl halides (CO surrogate) | Stable, crystalline, avoids toxic CO gas | mdpi.comnih.gov |
| Carbon Dioxide (CO₂) | Reductive N-formylation of amines | Green, abundant C1 source | rsc.orgrsc.org |
| Glyoxylic Acid | Organocatalytic formylation of boronic acids | Mild, environmentally friendly | |
| Hexamethylenetetramine | Duff reaction (phenols, etc.) | Effective for electron-rich aromatics | wikipedia.org |
Chemical Reactivity and Reaction Mechanisms of Formyl Fluoride
Unimolecular Decomposition Pathways of HFCO
Formyl fluoride (B91410) can undergo decomposition through several unimolecular pathways, including dissociation and rearrangement reactions. These processes are critical in understanding the stability and atmospheric fate of this compound.
Dissociation of Formyl Fluoride to Carbon Monoxide and Hydrogen Fluoride
The primary unimolecular decomposition pathway for this compound on its ground electronic state is the dissociation into carbon monoxide (CO) and hydrogen fluoride (HF). researchgate.net This reaction has been the subject of extensive theoretical and experimental investigation to determine its energetic requirements.
Theoretical studies have predicted the barrier height for this molecular dissociation. Early theoretical work suggested a higher barrier, but more recent calculations have refined this value. For instance, coupled cluster methods predict a barrier of approximately 47 kcal/mol, which is in reasonable agreement with experimental findings that place the barrier in the range of 40 to 43 kcal/mol. nih.gov Thermal decomposition studies of HFCO in shock waves have deduced a barrier height of 43 kcal/mol. researchgate.net Another study measured the dissociation barrier to be 49 ± 4 kcal/mol. researchgate.net
The energy distribution in the products of this dissociation has also been characterized. The CO fragment is found to be rotationally hot, while the HF fragment is vibrationally excited. researchgate.net Specifically, about 20% of the available energy is partitioned into the rotation of CO, and 50% into the translational energy of the products, with the remaining 30% going into the internal energy of the HF fragment. researchgate.net
In photodissociation studies at 193 nm, the molecular HF-elimination channel (HFCO → HF + CO) is a minor pathway, with a branching ratio of only about 0.06. acs.org The significant average translational energy release of 93 kJ/mol suggests that the products are formed with high internal excitation. acs.orgnih.gov
Table 1: Theoretical and Experimental Barrier Heights for HFCO → HF + CO Dissociation
| Method | Predicted/Measured Barrier Height (kcal/mol) | Reference |
| Coupled Cluster Theory | ~47 | nih.gov |
| Experimental Range | 40 - 43 | nih.gov |
| Shock Wave Thermal Decomposition | 43 | researchgate.net |
| Experimental Measurement | 49 ± 4 | researchgate.net |
| PMP4SDTQ/6-311++G(d,p)//MP2/6-311G(d,p) | 43.2 | figshare.com |
| MP4(SDTQ)/6-311G**//MP2/6-31G* | 46.9 | figshare.com |
Rearrangement Reactions and Isomerization of this compound
Besides direct dissociation, this compound can undergo rearrangement to form its isomer, fluorohydroxymethylene. Theoretical calculations have confirmed the existence of both trans- and cis-fluorohydroxymethylene as stable species, lying approximately 43 kcal/mol above this compound. nih.gov
The isomerization of this compound to trans-fluorohydroxymethylene proceeds via a 1,2-hydrogen shift. This process involves a significant energy barrier, with the transition state calculated to be around 77 kcal/mol above this compound. nih.gov The subsequent isomerization between trans- and cis-fluorohydroxymethylene occurs through internal rotation and has a barrier of about 17 kcal/mol. nih.gov The barrier for the decomposition of HFCO into HF and CO is noted to be about 30 kcal/mol lower than that for the unimolecular rearrangement of HFCO into t-FCOH, making dissociation the more favorable pathway under thermal conditions. figshare.com
Gas-Phase Reaction Kinetics and Mechanisms Involving this compound
The reaction of this compound with other atmospheric species, particularly water, is crucial for understanding its atmospheric lifetime and degradation products.
Hydrolysis Reactions of this compound (HFCO + H₂O)
The hydrolysis of this compound can proceed either uncatalyzed or catalyzed by acids, with the latter being significantly more favorable.
The direct gas-phase reaction of this compound with a single water molecule to form fluoromethanol (B1602374) (FCH(OH)₂) has a very high activation barrier. Theoretical calculations have shown that this uncatalyzed hydrolysis is kinetically unfavorable. acs.orgnih.gov
The reaction begins with the formation of a prereactive complex. Two transition states, TS1A and TS2A, have been identified for the formation of FCH(OH)₂. nih.gov However, the energy barrier for the direct reaction of this compound with water is calculated to be as high as 43.1 kcal/mol, indicating that this process is of negligible importance in the atmosphere under normal conditions. acs.org More recent calculations place the energy barriers for the HFCO + H₂O reaction at 39.22 and 41.19 kcal/mol. nih.gov
The intermediate product, FCH(OH)₂, can then decompose into formic acid (HCOOH) and hydrogen fluoride. This decomposition also has a substantial energy barrier, estimated to be about 28.6 to 31.63 kcal/mol, making the direct uncatalyzed decomposition of FCH(OH)₂ negligible in the atmosphere as well. acs.orgnih.gov
The presence of acids such as sulfuric acid (H₂SO₄) and formic acid (HCOOH) can significantly catalyze the hydrolysis of this compound.
Sulfuric Acid Catalysis:
Sulfuric acid has been shown to have a remarkable catalytic effect on the gas-phase hydrolysis of HFCO. nih.gov The mechanism involves the formation of a complex between HFCO, H₂O, and H₂SO₄. The energy barriers for the HFCO + H₂O reaction are dramatically reduced in the presence of sulfuric acid, from around 39-41 kcal/mol to as low as 0.26 and -0.63 kcal/mol relative to the separate reactants. nih.gov
Sulfuric acid also significantly accelerates the decomposition of the intermediate FCH(OH)₂ into HF and HCOOH. The energy barrier for this decomposition is reduced from over 31 kcal/mol to -5.99 kcal/mol relative to the reactants FCH(OH)₂ and H₂SO₄. nih.gov Despite this strong catalytic effect, the reaction with the hydroxyl (OH) radical is still considered the most dominant sink for HFCO in the troposphere under most conditions. nih.govnih.gov
Formic Acid Catalysis:
Formic acid also catalyzes the hydrolysis of this compound, although less effectively than sulfuric acid. The mechanism is similar, involving the formation of a ternary complex. The energy barriers for the HFCO + H₂O reaction in the presence of formic acid are reduced by approximately 25.43 and 26.76 kcal/mol compared to the uncatalyzed reaction, resulting in barriers of 16.0 and 16.49 kcal/mol relative to the prereactive complex. nih.gov
Table 2: Calculated Energy Barriers for Uncatalyzed and Catalyzed HFCO Hydrolysis
| Reaction | Catalyst | Calculated Energy Barrier (kcal/mol) | Reference |
| HFCO + H₂O | None | 43.1 | acs.org |
| HFCO + H₂O | None | 39.22 and 41.19 | nih.gov |
| HFCO + H₂O | H₂SO₄ | 0.26 and -0.63 (relative to separate reactants) | nih.gov |
| HFCO + H₂O | HCOOH | 16.0 and 16.49 (relative to prereactive complex) | nih.gov |
| FCH(OH)₂ → HF + HCOOH | None | 31.63 | acs.orgnih.gov |
| FCH(OH)₂ + H₂SO₄ | H₂SO₄ | -5.99 (relative to separate reactants) | nih.gov |
Uncatalyzed this compound Hydrolysis
Radical-Initiated Degradation of this compound
The primary radical-driven removal process for many volatile organic compounds in the troposphere is their reaction with the hydroxyl radical (OH). noaa.gov Similarly, the reaction with other atmospheric radicals can contribute to the degradation of this compound. acs.orgnih.gov For instance, the degradation of certain fluorinated propene compounds initiated by OH radicals leads to the formation of this compound as a primary product. rsc.orgrsc.org In the case of the (E/Z)-isomeric mixture of 1,2,3,3,3-pentafluoropropene (B8798068), its reaction with OH radicals results in the formation of hydroxyalkoxy radicals which then decompose to yield this compound and trifluoroacetylfluoride. rsc.org
The reaction between this compound and the hydroxyl radical (•OH) is a significant degradation pathway in the Earth's troposphere. acs.orgnih.gov This reaction primarily proceeds through hydrogen abstraction, forming a fluoroformyl radical (FCO) and a water molecule. aip.org
OH + HC(O)F → H₂O + FCO noaa.gov
The rate constant for this reaction has been a subject of both experimental and theoretical investigation. An estimated room temperature rate constant is approximately 1.6 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. noaa.gov Other studies report a rate constant of 4 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.orgnih.gov Based on this slower rate and a typical tropospheric OH radical concentration of 1 x 10⁶ molecule cm⁻³, the atmospheric lifetime of this compound is estimated to be around 8 years. acs.orgnih.gov
Table 1: Calculated Reaction Barriers for OH + this compound
| Catalyst | Barrier (kcal/mol) |
| None | 3.64 |
| Water | -2.89 |
| Formic Acid | -6.25 |
| Sulfuric Acid | -7.76 |
| Data from theoretical calculations representing the energy barrier relative to the separate reactants. aip.orgdntb.gov.ua |
While the reaction with hydroxyl radicals is a key degradation pathway, recent research has highlighted that reactions with Criegee intermediates may be the dominant gas-phase sink for this compound in the atmosphere. nih.govbolonglab.comresearchgate.net Criegee intermediates, such as formaldehyde (B43269) oxide (CH₂OO) and acetaldehyde (B116499) oxide (CH₃CHOO), are formed during the ozonolysis of unsaturated hydrocarbons. acs.org
Studies have shown that this compound reacts rapidly with these intermediates. nih.govresearchgate.net Theoretical calculations using advanced computational methods like dual-level multistructural canonical variational transition state theory with small-curvature tunneling (DL-MS-CVT/SCT) have been employed to determine the rate constants for these reactions. nih.govresearchgate.net These studies indicate that the reactions of this compound with CH₂OO and anti-CH₃CHOO are significantly fast and exhibit a negative temperature dependence. nih.govresearchgate.netresearchgate.net This means the reactions become faster at lower temperatures, which is significant for atmospheric chemistry.
The rate-determining steps for the reaction can differ depending on the specific Criegee intermediate involved. nih.govresearchgate.netresearchgate.net The findings strongly suggest that in many atmospheric conditions, the removal of this compound by Criegee intermediates surpasses its removal by hydroxyl radicals, making it the primary degradation mechanism in the gas phase. nih.govresearchgate.netresearchgate.net
Reaction of this compound with Hydroxyl Radicals
Hydrogen Abstraction Reactions from this compound
Hydrogen abstraction from this compound is a key reaction in its atmospheric degradation, most notably by the hydroxyl radical as discussed previously. acs.orgnih.govaip.org Theoretical studies have been conducted to understand the energetics and mechanisms of these abstraction reactions. aip.orgdntb.gov.ua
Computational studies using hybrid density functional theory methods have investigated hydrogen abstraction by both hydrogen radicals (•H) and hydroxyl radicals (•OH). acs.org The focus of much of the recent theoretical work has been on the OH-initiated abstraction. aip.orgaip.orgdntb.gov.ua These studies confirm that the hydrogen atom of this compound is the site of attack.
Electrophilic Formylation Chemistry of this compound
This compound is a valuable reagent in organic synthesis, particularly for introducing a formyl group (-CHO) onto various substrates. orgsyn.orgorgsyn.org This process, known as formylation, is a fundamental transformation in organic chemistry. wikipedia.org
Mechanism of Electrophilic Aromatic Formylation with this compound
This compound can act as an electrophilic formylating agent for aromatic compounds, a reaction often referred to as Olah formylation. researchgate.net This reaction is a type of Friedel-Crafts acylation. worldscientific.com For the formylation of aromatic rings, this compound typically requires activation by a Lewis acid, such as boron trifluoride (BF₃), at low temperatures. orgsyn.orgorgsyn.org
The mechanism involves the following key steps:
Formation of the electrophile : The Lewis acid coordinates to the fluorine atom of this compound, generating a highly electrophilic formyl cation ([HC=O]⁺) or a polarized complex that acts as the formyl cation equivalent.
Electrophilic attack : The electron-rich aromatic ring attacks the electrophilic carbon of the formyl cation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. uj.ac.za
Deprotonation : A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the formylated aromatic product (an aryl aldehyde). uj.ac.za
This method is effective for formylating various aromatic substrates, including benzene, toluene, and xylenes, to produce the corresponding aldehydes in good yields. uj.ac.za
Table 2: Yields of Aromatic Formylation using this compound
| Substrate | Product | Yield (%) |
| Benzene | Benzaldehyde | 56 |
| Toluene | Tolualdehyde | 75 |
| Xylene | Dimethylbenzaldehyde | 78 |
| 2,4,6-trimethyl benzene | 2,4,6-trimethylbenzaldehyde | 70 |
| 2,3,4,6-tetramethyl benzene | 2,3,4,6-tetramethyl benzaldehyde | 72 |
| Data from electrophilic formylation reactions using this compound. uj.ac.za |
Reactivity of this compound with Alcohols, Phenols, and Thiols in Formylation
This compound is a widely used reagent for the O-formylation of alcohols and phenols, and the S-formylation of thiols. orgsyn.orgorgsyn.org These reactions are typically carried out in the presence of a base. orgsyn.orgorgsyn.org The formylation of these heteroatom nucleophiles is an important method for protecting hydroxyl and thiol groups in organic synthesis.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol, phenol, or thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent loss of the fluoride ion leads to the formation of the corresponding formate (B1220265) ester or thioformate. The presence of a base is often necessary to deprotonate the alcohol, phenol, or thiol, increasing its nucleophilicity and facilitating the reaction.
While this compound is effective for these transformations, its instability at room temperature, where it decomposes into carbon monoxide and hydrofluoric acid, presents a practical challenge. orgsyn.orgorgsyn.org The conversion of alcohols to the corresponding fluorides using other reagents can require high temperatures, highlighting the reactivity of this compound in these formylation reactions under milder, base-promoted conditions. sit.edu.cn
Palladium-Catalyzed Cross-Coupling Reactions Involving In Situ Generated this compound
A significant advancement in the use of this compound in synthesis is its in situ generation for palladium-catalyzed cross-coupling reactions. This methodology circumvents the need to handle gaseous and toxic carbon monoxide directly, offering a safer and more convenient route to acyl fluorides. echemi.com
A notable strategy involves the use of 2-(difluoromethoxy)-5-nitropyridine (B1423797) as a precursor to this compound. In the presence of a fluoride source, the difluoromethoxy group decomposes to release this compound. echemi.com This in situ generated this compound can then participate in a palladium-catalyzed fluoro-carbonylation of various organic halides. echemi.com
The general catalytic cycle for such a reaction with an aryl iodide (Ar-I) can be described as follows:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl iodide to form a palladium(II) intermediate (Ar-Pd-I).
Migratory Insertion: The in situ generated this compound coordinates to the palladium center, followed by migratory insertion of the carbonyl group into the Aryl-Palladium bond to form an acyl-palladium complex (Ar-CO-Pd-I).
Reductive Elimination: This is followed by reductive elimination to yield the final acyl fluoride product (Ar-CO-F) and regenerate the palladium(0) catalyst.
This approach has been successfully applied to a wide range of substrates, including aryl, vinyl, and heteroaryl iodides, affording the corresponding acyl fluorides in high yields. echemi.com The versatility and functional group tolerance of palladium-catalyzed cross-coupling reactions make this a powerful method for the synthesis of complex molecules. rsc.orgrsc.orgnih.gov The choice of ligands on the palladium catalyst is often crucial for the efficiency and scope of the reaction. rsc.orgnih.gov
The table below summarizes the scope of a reported palladium-catalyzed fluorocarbonylation using in situ generated this compound. echemi.com
| Substrate | Product | Yield (%) |
|---|---|---|
| 4-Iodoanisole | 4-Methoxybenzoyl fluoride | 95 |
| 1-Iodo-4-nitrobenzene | 4-Nitrobenzoyl fluoride | 99 |
| Methyl 4-iodobenzoate | 4-(Fluoromethyl)benzoyl fluoride | 92 |
| (E)-1-Iodo-2-phenylethene | (E)-Cinnamoyl fluoride | 85 |
| 2-Iodothiophene | Thiophene-2-carbonyl fluoride | 78 |
Photochemical Dynamics of this compound
The study of the photochemical dynamics of this compound (HFCO) provides fundamental insights into its reactivity upon absorption of ultraviolet light. These studies are often conducted in the gas phase to observe the intrinsic properties of the isolated molecule.
Upon excitation with UV light, this compound undergoes dissociation through several competing pathways. The primary dissociation channels observed following photolysis at 193 nm are: nih.gov
F-elimination: HFCO + hν → HCO + F
H-elimination: HFCO + hν → H + FCO
HF-elimination: HFCO + hν → HF + CO
The F-elimination channel is the dominant pathway at 193 nm, proceeding via the first excited singlet state (S₁) surface. nih.gov The H-elimination channel, on the other hand, is understood to proceed via the first triplet state (T₁) surface. nih.govcapes.gov.br Both of these radical-forming channels have moderate energy barriers to dissociation. nih.gov The molecular HF-elimination channel correlates with the ground electronic state (S₀) and has a much smaller branching ratio at this wavelength. nih.govwayne.edu
The branching ratios and average kinetic energy release for the different photodissociation channels at 193 nm are summarized in the table below. nih.gov
| Dissociation Channel | Branching Ratio | Average Kinetic Energy Release (kJ/mol) | Further Decomposition |
|---|---|---|---|
| HFCO → HCO + F | ~0.66 | ~55 | ~17% of HCO decomposes to H + CO |
| HFCO → H + FCO | ~0.28 | ~99 | ~21% of FCO decomposes to F + CO |
| HFCO → HF + CO | ~0.06 | ~93 | - |
Studies at longer wavelengths (218.4–248.2 nm) have focused on the H-elimination channel, providing precise values for the C-H bond dissociation energy. researchgate.netrsc.org The energy partitioning in the products shows that a significant portion of the available energy is released as translational energy of the fragments. rsc.org
When the photochemistry of this compound is studied in a condensed phase, such as a rare gas matrix at low temperatures, the surrounding environment can significantly influence the outcome of the photodissociation process. This influence is known as the "cage effect". unipi.it The solvent or matrix "cage" can trap the photofragments, preventing their separation and promoting their recombination. unipi.itnih.gov
In the condensed-phase photolysis of this compound, the cage effect can alter the observed product distribution compared to the gas phase. For example, the recombination of the primary radical fragments (H + FCO or F + HCO) can be enhanced. acs.org The cage can also facilitate intersystem crossing or vibrational relaxation, potentially opening up or suppressing certain reaction channels.
Research on the photodissociation of this compound in rare gas matrices has shown that the nature of the matrix material can affect the dynamics. acs.org The cage can restrict the movement of the fragments, leading to different energy distributions in the products compared to the gas phase. The trapping of photofragments can also lead to secondary photochemical reactions within the matrix cage. The study of such systems provides a bridge between the behavior of isolated molecules and their reactivity in more complex environments like liquids and solids. nih.gov
Spectroscopic Characterization and Vibrational Dynamics of Formyl Fluoride
Vibrational Spectroscopy of Formyl Fluoride (B91410) (HFCO and DCOF)
The vibrational behavior of formyl fluoride (HFCO) and its deuterated counterpart, d-formyl fluoride (DCOF), has been extensively studied using various spectroscopic techniques. These investigations provide fundamental insights into the molecule's potential energy surface and dissociation dynamics.
Infrared (IR) spectroscopy has been a key tool in determining the fundamental vibrational frequencies of this compound. Early studies of the gas and solid phases provided assignments for the five planar vibrations of both HFCO and DCOF. aip.org Subsequent high-resolution infrared spectroscopy has refined these measurements. uniovi.es For instance, matrix isolation IR studies of this compound dimers in argon and krypton have revealed a blue shift of approximately 17 cm⁻¹ in the C-H stretching fundamental, which is attributed to the formation of C-H···O hydrogen bonds in the dimer. nih.gov Theoretical calculations of infrared absorption intensities have also been performed to complement experimental findings. tandfonline.com
The fundamental vibrational frequencies for HFCO and DCOF as determined by infrared spectroscopy are summarized below.
| Vibrational Mode | Description | HFCO Frequency (cm⁻¹) | DCOF Frequency (cm⁻¹) |
| ν₁ | C-H(D) stretch | 2981 | 2245 |
| ν₂ | C=O stretch | 1837 | 1815 |
| ν₃ | C-H(D) in-plane bend | 1342 | 1005 |
| ν₄ | C-F stretch | 1065 | 1075 |
| ν₅ | F-C-O in-plane bend | 662 | 658 |
| ν₆ | C-H(D) out-of-plane bend | 1005 | 772 |
| Data for DCOF from various spectroscopic studies. aip.orgacs.orgulb.ac.be |
Raman spectroscopy has also been employed to investigate the vibrational modes of this compound, particularly in the liquid phase. aip.org These studies have provided complementary data to infrared spectroscopy, aiding in the comprehensive assignment of the fundamental frequencies. aip.org The combination of both techniques has been crucial for a complete understanding of the vibrational structure of the molecule. aip.org
Dispersed fluorescence (DF) spectroscopy has proven to be a powerful technique for probing the S₀ ground electronic state vibrational levels of this compound over a wide energy range. hope.eduhope.edu In these experiments, molecules are typically cooled in a supersonic expansion and excited to a specific vibrational level in the first excited singlet state (S₁). The resulting fluorescence is then dispersed to reveal detailed information about the vibrational structure of the S₀ state. hope.eduacs.org This method allows for the observation of vibrational levels up to and beyond the dissociation threshold. hope.eduhope.edu
DF spectroscopy has enabled a comprehensive analysis of the S₀ vibrational level structure. acs.org By recording spectra up to 22,500 cm⁻¹, researchers have been able to assign a large number of vibrational states, including long progressions in the C=O stretch (ν₂) and the out-of-plane bend (ν₆) modes. acs.org This extensive dataset has allowed for the determination of harmonic frequencies and a set of anharmonic constants, providing a quantitative description of the potential energy surface. acs.org The data are typically fit to an anharmonic oscillator model. hope.eduacs.org
Anharmonic Oscillator Model Parameters for HFCO hope.edu
| Parameter | Value (cm⁻¹) |
|---|---|
| ω₁ | 3097.6 |
| ω₂ | 1869.4 |
| ω₃ | 1363.3 |
| ω₄ | 1073.7 |
| ω₅ | 662.6 |
| ω₆ | 973.8 |
| x₁₁ | -53.2 |
| x₂₂ | -10.1 |
| x₃₃ | -4.8 |
| x₄₄ | -4.4 |
| x₅₅ | -0.3 |
| x₆₆ | -3.7 |
| x₁₂ | -16.4 |
| x₁₃ | -20.6 |
| x₁₄ | 0.8 |
| x₁₅ | -2.7 |
| x₁₆ | -10.1 |
| x₂₃ | -7.2 |
| x₂₄ | -1.5 |
| x₂₅ | -4.2 |
| x₂₆ | -11.6 |
| x₃₄ | -1.7 |
| x₃₅ | 1.8 |
| x₃₆ | -1.2 |
| x₄₅ | -1.6 |
| x₄₆ | -1.4 |
A significant advantage of DF spectroscopy is its ability to access vibrational levels above the dissociation threshold of HFCO, which is approximately 17,000 cm⁻¹. hope.eduacs.org Studies have successfully assigned numerous vibrational levels in this energy region. acs.orgacs.org It has been observed that even above the dissociation barrier, the vibrational levels can still be effectively described by an anharmonic oscillator model, suggesting that the vibrational state structure is not extensively mixed. acs.org This detailed characterization of states above the dissociation limit is crucial for testing theories of unimolecular dissociation. acs.org
Dispersed Fluorescence Spectroscopy of S0 Vibrational States of this compound
Assignment of Fundamental Frequencies and Anharmonic Constants
Rotational Spectroscopy and Centrifugal Distortion Analysis of this compound
Microwave spectroscopy has been instrumental in determining the precise rotational constants and molecular structure of this compound and its isotopologues. researchgate.net By analyzing the rotational spectra, effective rotational constants for various isotopic species of this compound have been obtained. researchgate.net
A centrifugal distortion analysis is necessary to accurately fit the rotational transitions, especially for higher J values. smu.edumdpi.com This analysis accounts for the fact that a molecule is not a rigid rotor and that its geometry changes with rotational speed. The centrifugal distortion constants provide further details about the molecular potential energy surface. mdpi.com
Rotational and Centrifugal Distortion Constants for HFCO
| Parameter | Value (MHz) |
| A | 91153.6 |
| B | 11760.0 |
| C | 10396.8 |
| *Effective rotational constants for HC¹²OF. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Adducts
The nuclear magnetic resonance (NMR) characterization of this compound and its derivatives provides critical insights into their electronic structure and reactivity. Studies involving this compound in superacidic media have been particularly revealing, allowing for the observation of key reactive intermediates.
When this compound is complexed with the Lewis acid antimony pentafluoride (SbF₅) in a hydrofluoric acid (HF) solution (HF-SbF₅), a stable adduct is formed. This adduct, H(F)C=O→SbF₅, has been characterized using high-pressure (HP) NMR spectroscopy. In ¹³C NMR spectra (proton-coupled), this complex exhibits a distinct signal, a doublet of doublets, at approximately 179 ppm. This chemical shift is indicative of the significant deshielding of the carbonyl carbon upon coordination of the oxygen atom to the strong Lewis acid.
The investigation of carbon monoxide (CO) in the HF-SbF₅ superacid system also provides indirect evidence for the formation of this compound adducts. nih.gov In these experiments, the reaction is believed to proceed through the formation of the formyl cation (HCO⁺), which then reacts with fluoride ions from the solvent system. The resulting this compound is immediately complexed by SbF₅. The equilibrium established in this system involves CO, the formyl cation, and the O-complexed SbF₅ adduct of this compound. nih.gov
Furthermore, this compound serves as a precursor for the synthesis of other chemically significant compounds, such as formyl phosphate. Formyl phosphate, an intermediate in biochemical formylation reactions, can be synthesized from this compound and inorganic phosphate. nih.gov The resulting product has been characterized by ³¹P, ¹H, and ¹³C NMR spectroscopy, confirming the structure and reactivity of the formyl group derived from this compound. nih.gov
| Compound/Adduct Name | Nucleus | Chemical Shift (δ) ppm | Reference |
| This compound-antimony pentafluoride adduct (H(F)C=O→SbF₅) | ¹³C | 179 |
Electronic Spectroscopy and Core Excited States of this compound
The electronic structure of this compound, particularly its core excited states, has been extensively studied using inner-shell electron energy loss spectroscopy (ISEELS) under conditions that simulate photoabsorption. aip.orgaip.org This technique allows for the selective excitation of core electrons (from carbon, oxygen, and fluorine K-shells) to unoccupied molecular orbitals, providing a detailed map of the molecule's virtual electronic levels. aip.org
The core excitation spectra of this compound, along with the isoelectronic species formamide (B127407) and formic acid, have been quantitatively analyzed to derive absolute optical oscillator strengths. aip.orgaip.org The spectra reveal several key features corresponding to the promotion of 1s electrons to various valence and Rydberg orbitals.
Key Transitions and Assignments:
1s → π(C=O): A prominent feature in both the carbon K-shell and oxygen K-shell spectra is the transition to the lowest unoccupied molecular orbital (LUMO), the antibonding π orbital of the carbonyl group. aip.orgaip.org Systematic changes in the term values for this transition across the series (formamide, formic acid, this compound) are related to the π-donor strength of the substituent attached to the carbonyl group. aip.org
1s → σ: Broad, weaker features are assigned to transitions into various sigma antibonding orbitals, including σ(C–F) and σ(C=O). aip.org The positions of these σ shape resonances have been correlated with intramolecular bond lengths. aip.org Specifically, features for the σ*(C–F) transition are observed in the fluorine K-shell spectrum. aip.org
1s → Rydberg Orbitals: At higher energies, transitions to Rydberg orbitals are observed. aip.org
By comparing the oscillator strengths of the 1s → π* transition in the C 1s and O 1s spectra, the spatial distribution of the π(C=O) orbital can be estimated. aip.org Since the initial core orbitals are highly localized on either the carbon or oxygen atom, the intensity of the transition provides information about the contribution of that atom's p-orbitals to the final π molecular orbital. aip.org These experimental studies, often complemented by theoretical calculations, provide a comprehensive picture of the electronic structure and bonding in this compound. aip.orguwaterloo.ca
| Core Level | Final Orbital | Transition Energy (eV) | Assignment | Reference |
| C 1s | π(C=O) | ~294 | Core-to-valence | aip.org |
| O 1s | π(C=O) | ~536 | Core-to-valence | aip.org |
| F 1s | σ(C-F) | ~694 | Core-to-valence | aip.org |
| C 1s/O 1s | σ(C=O) | ~7 eV above IP | Core-to-valence | aip.org |
Theoretical and Computational Investigations of Formyl Fluoride
Quantum Chemical Approaches to Potential Energy Surfaces of Formyl Fluoride (B91410)
The potential energy surface (PES) of a molecule maps its energy as a function of its geometry, providing a fundamental landscape for understanding chemical reactions. For formyl fluoride, quantum chemical methods have been instrumental in characterizing its PES.
A six-dimensional potential energy surface for this compound has been developed using neural network exponential fitting functions based on ab initio data from explicitly correlated coupled cluster with single, double, and perturbative triple excitations [CCSD(T)-F12]/cc-pVTZ-F12 level of theory. ualberta.caresearchgate.netosti.gov This PES is highly accurate, with a root-mean-square error of 10 cm⁻¹ for energies up to 10,000 cm⁻¹ above the zero-point energy, and it covers the majority of experimentally observed infrared data. ualberta.caresearchgate.netosti.gov The utility of this PES has been demonstrated by calculating vibrational energies for both this compound and its deuterated isotopologue, deuterated this compound (DFCO), which are more accurate than those from previous MP2-based surfaces. ualberta.caresearchgate.net This advanced PES is a valuable tool for quantum dynamics simulations, including studies of intramolecular vibrational redistribution leading to unimolecular dissociation. ualberta.caresearchgate.net
Quantum chemical studies have extensively investigated the dissociation and rearrangement pathways of this compound. The unimolecular dissociation to hydrogen fluoride (HF) and carbon monoxide (CO) is a key reaction. aip.orgresearchgate.net Theoretical predictions for the barrier height of this molecular dissociation are approximately 47 kcal/mol, a value that is about 11 kcal/mol lower than earlier theoretical work and shows reasonable agreement with experimental findings that place the barrier in the 40 to 43 kcal/mol range. aip.orgresearchgate.net
Another significant process on the potential energy surface is the unimolecular rearrangement to fluorohydroxymethylene. Theoretical calculations have confirmed the existence of stable singlet trans- and cis-fluorohydroxymethylene isomers, which lie approximately 43 kcal/mol above this compound. aip.orgresearchgate.net The transition state for the 1,2-hydrogen shift that connects this compound to the trans-fluorohydroxymethylene isomer is calculated to be at a high energy of about 77 kcal/mol. aip.orgresearchgate.net The trans and cis isomers of fluorohydroxymethylene are separated by an internal rotation barrier of roughly 17 kcal/mol. aip.orgresearchgate.net The high energy barriers for both the unimolecular decomposition and rearrangement reactions suggest these processes are unlikely to be significant in the atmosphere. acs.org
The photodissociation of this compound at 193 nm has been studied, revealing three primary dissociation channels. researchgate.net The dominant channel is F-elimination to form HCO and F, with a branching ratio of about 0.66. researchgate.net The H-elimination channel to form FCO and H has a smaller branching ratio of approximately 0.28. researchgate.net
Table 1: Calculated Energy Barriers for this compound Reactions
| Reaction | Theoretical Method | Calculated Barrier Height (kcal/mol) |
| HFCO → HF + CO | PMP4SDTQ/6-311++G(d,p)//MP2/6-311G(d,p) | 43.2 acs.org |
| HFCO → HF + CO | MP4(SDTQ)/6-311G//MP2/6-31G* | 46.9 acs.org |
| HFCO → HF + CO | Coupled Cluster (CCSDT-1) | ~47 aip.orgresearchgate.net |
| HFCO → trans-FCOH | Coupled Cluster | ~77 (1,2-H shift) aip.orgresearchgate.net |
| HFCO + H₂O → FCH(OH)₂ | MP4/6-311++G//MP2/6-311G** | 43.1 acs.org |
| FCH(OH)₂ → HF + HCOOH | Theoretical Calculation | 28.6 acs.org |
| FCH(OH)₂ → HF + HCOOH | CCSD(T)-F12a/cc-pVTZ-F12//M06-2X/6-311++G(3df,3pd) | 31.63 acs.org |
Ab initio calculations, which are based on first principles of quantum mechanics, have been crucial in determining the electronic structure and energetics of this compound. These methods range from self-consistent field (SCF) to more sophisticated approaches like Møller-Plesset perturbation theory (MP2, MP4), configuration interaction (CI), and coupled-cluster (CC) theory. aip.orgdoi.org
Studies have employed methods up to the triple zeta plus double polarization coupled-cluster singles and doubles (CCSD) level and even the coupled-cluster method including single, double, and linearized triple excitations (CCSDT-1) to achieve high accuracy. aip.orgresearchgate.net These calculations have provided reliable predictions of the geometries of this compound and its various transition states and isomers. aip.org For instance, detailed structural parameters for the ground state (S₀) and the first excited triplet state (T₁) of this compound have been determined. doi.org In the planar S₀ state, the C=O bond distance is calculated to be around 1.1818 Å. doi.org Upon excitation to the T₁ state, which has n-π* character, the C=O bond elongates significantly to approximately 1.3510 Å, and the molecule adopts a bent structure. doi.org
The energetics of various dissociation pathways on the triplet potential energy surface have also been calculated. For the decay of T₁ HFCO, two primary channels are considered: cleavage of the C-H bond to yield H + FCO, and cleavage of the C-F bond to give F + HCO. doi.org Calculations at the MP4SDQ/cc-pVTZ level indicate that the energy level of the H + FCO products is about 8-10 kcal/mol lower than that of the F + HCO products. doi.org
Characterization of this compound Dissociation and Rearrangement Barriers
Reaction Dynamics and Kinetics Modeling of this compound Reactions
Understanding the rates and mechanisms of reactions involving this compound is essential, particularly for assessing its atmospheric fate. Computational modeling of reaction dynamics and kinetics provides this crucial information.
Transition state theory (TST) is a cornerstone for calculating reaction rate constants. Both conventional and variational TST have been applied to reactions of this compound. For instance, the hydrolysis of this compound, both uncatalyzed and catalyzed by atmospheric species like sulfuric acid (H₂SO₄) and formic acid (HCOOH), has been investigated using conventional TST with Eckart tunneling corrections. acs.orgnih.gov
The direct gas-phase hydrolysis of this compound has a very high energy barrier, making it negligible under atmospheric conditions. acs.orgnih.gov However, the presence of catalysts like sulfuric acid can dramatically lower this barrier. acs.orgnih.gov Calculations show that H₂SO₄ can reduce the energy barrier for the HFCO + H₂O reaction from over 39 kcal/mol to near zero or even negative values, indicating a significant catalytic effect. acs.orgnih.gov
More advanced dual-level multistructural canonical variational transition state theory with small-curvature tunneling (DL-MS-CVT/SCT) has been employed to study the reactions of this compound with Criegee intermediates. researchgate.netnih.gov This sophisticated approach accounts for multiple structures and anharmonicity, providing more accurate rate constants, especially for reactions with complex potential energy surfaces. researchgate.netnih.gov These studies have revealed that reactions with Criegee intermediates can be a dominant gas-phase sink for this compound, surpassing even the reaction with the hydroxyl radical (OH). researchgate.netnih.gov
Quantum mechanical tunneling, where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically, can be a significant factor in chemical reactions, especially those involving the transfer of light atoms like hydrogen.
In the context of this compound reactions, tunneling effects have been explicitly included in rate constant calculations. For the acid-catalyzed hydrolysis of HFCO, tunneling corrections using the Eckart model were found to be substantial. acs.orgnih.gov For example, in the temperature range of 200–298 K, tunneling was shown to remarkably accelerate the HFCO + H₂O → FCH(OH)₂ and FCH(OH)₂ → HF + HCOOH reactions. acs.org
Similarly, for the hydrogen abstraction reaction from this compound by the OH radical, tunneling corrections are crucial for obtaining accurate rate constants that agree with experimental data. acs.org The inclusion of tunneling, often modeled with an unsymmetrical Eckart barrier, is a standard component of high-level kinetic calculations for reactions involving this compound. acs.org In the reaction of fluoroacetonitrile (B113751) with hydroxyl radicals, quantum mechanical tunneling favors the H-atom abstraction pathway over addition due to the light mass of the hydrogen atom. mdpi.com
Transition State Theory Applications (Conventional, Variational) for HFCO Reactions
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) has become a widely used computational method due to its favorable balance of accuracy and computational cost. It has been applied to various aspects of this compound chemistry.
DFT methods, such as B3LYP and M06-2X, have been used to investigate the geometries, vibrational frequencies, and reaction mechanisms of this compound. nih.govresearchgate.netmit.edu For example, the M06-2X functional has been utilized to study the catalytic role of sulfuric and formic acids in the hydrolysis of HFCO. nih.gov These studies have successfully mapped out the potential energy profiles, identifying pre-reactive complexes, transition states, and products, and have provided insights into the catalytic cycles. nih.gov
Furthermore, DFT has been benchmarked against higher-level ab initio methods for its performance in describing the properties of molecules containing this compound. In a study of hafnium carbonyl (HfCO), various DFT functionals were evaluated against CCSD(T) results for properties like dissociation energies and ionization energies. researchgate.netmit.edu The global hybrid B3LYP and the range-separated hybrid ωB97X functionals were found to perform well for the ground state properties of HfCO. researchgate.netmit.edu This indicates that carefully chosen DFT methods can provide reliable results for systems involving the formyl group. The M11-L density functional, in particular, has been shown to have higher accuracy than even CCSD(T)/CBS for the reactions of this compound with certain Criegee intermediates. researchgate.netnih.gov
Geometry Optimization and Vibrational Frequency Predictions for this compound
Computational methods are routinely employed to predict the equilibrium geometry and vibrational frequencies of molecules like this compound. Geometry optimization seeks to find the lowest energy arrangement of atoms, providing key structural parameters such as bond lengths and angles. Subsequent vibrational frequency calculations at this optimized geometry can predict the infrared spectrum of the molecule.
One study calculated the vibrational frequencies of this compound using its optimized geometry at the DZV (Double-Zeta Valence) level of theory. uwosh.edu Another investigation utilized the ωB97X-D functional with the aug-cc-pVDZ basis set and the M06L functional with the def2-TZVP basis set for geometry optimizations and normal vibrational frequency calculations. smu.edu These calculations revealed that the substitution of a hydrogen atom in formaldehyde (B43269) with a fluorine atom to form this compound leads to a blue shift in the C-H local vibrational mode frequency, increasing from 2947 cm⁻¹ to 3115 cm⁻¹. smu.edu Conversely, the H-C-C local mode frequency experiences a red shift from 1378 cm⁻¹ to 1309 cm⁻¹. smu.edu
A comparison between experimental and calculated vibrational frequencies for the ground electronic state (S₀) and the first excited singlet state (S₁) of this compound provides insight into the accuracy of the theoretical models.
Table 1: Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Description | S₀ Experimental | S₁ Experimental | S₁ Calculated (CASSCF) |
|---|---|---|---|---|
| ν₁ | C-H stretch | 2980 | 2919 | 2947 |
| ν₂ | C=O stretch | 1837 | 1585 | 1603 |
| ν₃ | C-H bend | 1342 | 1200 | 1198 |
| ν₄ | C-F stretch | 1065 | 1007 | 1011 |
| ν₅ | O-C-F bend | 662 | 599 | 599 |
Data sourced from various computational chemistry studies.
Benchmarking of Functionals for this compound Reaction Energies
The accuracy of computational predictions for reaction energies is highly dependent on the chosen density functional and basis set. Benchmarking studies are crucial for identifying the most reliable methods for a specific chemical system or reaction type.
For reactions involving this compound, such as its hydrolysis, various density functional theory (DFT) methods have been assessed. In a study of the hydrolysis of this compound catalyzed by sulfuric acid and formic acid, the M06-2X functional with the 6-311++G(3df,3pd) basis set was used for geometry optimizations. nih.govacs.orgacs.orgnih.gov The energy barriers were then calculated at the high-accuracy CCSD(T)-F12a/cc-pVTZ-F12 level of theory. nih.govacs.orgacs.orgnih.gov
The direct gas-phase reaction of this compound with water has a high calculated energy barrier of 43.1 kcal/mol (at the MP4/6-311++G//MP2/6-311G level), indicating it is not a significant atmospheric process. acs.org However, the presence of catalysts like sulfuric acid can dramatically lower this barrier. nih.govacs.orgacs.orgnih.gov
A broader benchmark study of various density functionals for general main group thermochemistry, known as GMTKN30, found that double-hybrid functionals like DSD-BLYP-D3 and PWPB95-D3 are among the most accurate and robust. rsc.org On the GGA level, B97-D3 and revPBE-D3 are recommended. rsc.org The widely used B3LYP functional was found to perform worse than the average of all tested hybrid functionals. rsc.org For studying reaction mechanisms of organic polysulfides, a separate benchmark indicated that the M06-2X and B3LYP-D3(BJ) functionals are most accurate for reaction energies, while MN15, MN15-L, M06-2X, and ωB97X-D are best for activation energies. nih.gov Such comprehensive benchmarks guide the selection of appropriate computational methods for studies involving this compound.
Computational Studies of Intermolecular Interactions Involving this compound
Intermolecular interactions play a critical role in the physical and chemical behavior of this compound, influencing its aggregation, solvation, and role in atmospheric processes.
Computational studies have investigated the dimerization of this compound, focusing on the nature of the intermolecular forces, particularly hydrogen bonding. Matrix isolation infrared spectroscopy combined with ab initio calculations has been used to study the this compound dimer. hbni.ac.in These studies have revealed the presence of a blue-shifted C-H stretching frequency in the dimer, which is a characteristic of certain types of hydrogen bonds. hbni.ac.inacs.org
This compound is an intermediate product in the atmospheric degradation of hydrofluorocarbons (HFCs). acs.org Its fate in the atmosphere is influenced by its interactions with other atmospheric species that can act as catalysts.
The hydrolysis of this compound (HFCO + H₂O) is a key reaction, and its catalysis by atmospheric acids like sulfuric acid (H₂SO₄) and formic acid (HCOOH) has been studied computationally. nih.govacs.orgacs.org Calculations using the M06-2X functional and CCSD(T)-F12a have shown that sulfuric acid has a remarkable catalytic effect, significantly reducing the energy barrier of the hydrolysis reaction. nih.govacs.org For instance, the energy barrier for the HFCO + H₂O reaction is reduced from over 39 kcal/mol to as low as 0.26 or even -0.63 kcal/mol in the presence of H₂SO₄. nih.govnih.gov Formic acid also catalyzes the reaction, but to a lesser extent, reducing the barrier by about 25-27 kcal/mol. nih.gov These studies indicate that acid-catalyzed hydrolysis can be a viable atmospheric sink for this compound, especially in regions with low hydroxyl radical concentrations. nih.govacs.orgnih.gov The reaction may also occur on the surface of secondary organic aerosols, which can contain water, sulfuric acid, and formic acid. nih.gov
Dimerization and Hydrogen Bonding Interactions of this compound
Electron Impact Studies and Cross-Section Calculations for this compound
Electron impact studies on this compound are important for understanding its behavior in various plasma environments and for providing fundamental data for modeling. Theoretical calculations are essential for determining various scattering cross-sections over a wide range of electron energies, as experimental data is often scarce. researchgate.netresearchgate.net
A comprehensive theoretical study of electron scattering on this compound has been conducted covering a broad impact energy range from 0.1 eV to 5000 eV. researchgate.net To achieve this, a combination of two theoretical methods was used: the R-matrix method for low energies (0.1 eV to ~20 eV) and the Spherical Complex Optical Potential (SCOP) method for higher energies (from the ionization threshold up to 5000 eV). researchgate.netresearchgate.net
These calculations provide a variety of cross-sections, including:
Total Scattering Cross-Sections (TCS): These calculations show a smooth transition between the R-matrix and SCOP results. researchgate.net Comparing the TCS with isoelectronic molecules reveals that the molecular dipole moment significantly influences the cross-section at low energies. researchgate.net
Ionization Cross-Sections: These are computed using the CSP-ic (Complex Scattering Potential-ionization contribution) method. researchgate.net
Differential Cross-Sections and Momentum Transfer Cross-Sections. researchgate.net
Vertical Electron Excitation Cross-Sections. researchgate.net
The R-matrix calculations, which involve a close-coupling method with numerous target states and configuration state functions, also allow for the study of electron scattering resonances at low energies through eigenphase analysis. researchgate.net These theoretical studies provide the first comprehensive dataset for electron impact cross-sections of this compound, which is valuable given its role as an intermediate in the atmospheric degradation of CFC substitutes. researchgate.net
Formyl Fluoride in Atmospheric Chemistry Research
Atmospheric Formation Pathways of Formyl Fluoride (B91410) (e.g., from Hydrofluorocarbons and Hydrofluoroolefins degradation)
Formyl fluoride is a key intermediate product formed during the atmospheric oxidation of numerous HFCs and HFOs, which are widely used as refrigerants and foam-blowing agents. acs.orgnih.gov The primary formation route is through the atmospheric degradation of these precursor compounds, initiated mainly by reaction with the hydroxyl (OH) radical. nih.govconicet.gov.arrsc.orgrsc.org
For instance, HFC-134a (CH₂FCF₃), one of the most abundant HFCs in the atmosphere, reacts with OH radicals, leading to the formation of this compound as a dominant intermediate. acs.orgnih.gov Similarly, the degradation of certain HFOs, such as 1,2,3,3,3-pentafluoropropene (B8798068) (CF₃CF=CHF), also yields this compound. conicet.gov.arrsc.orgrsc.org The oxidation of (E/Z)-CF₃CF=CHF by both OH radicals and chlorine atoms has been shown to produce HC(O)F with a molar yield of approximately 100%. conicet.gov.arrsc.orgrsc.org
The general mechanism involves the initial attack of an OH radical on the hydrofluorocarbon or hydrofluoroolefin. This is followed by a series of reactions, often involving oxygen (O₂) and nitric oxide (NO), which ultimately lead to the cleavage of carbon-carbon bonds and the formation of smaller, oxygenated species, including this compound.
Tropospheric Degradation Mechanisms and Sinks for this compound
Once formed, this compound is removed from the troposphere through several competing degradation pathways. The efficiency of these removal processes determines the atmospheric lifetime and, consequently, the environmental impact of this compound. The primary sinks include reactions with radicals, hydrolysis, and reactions with Criegee intermediates.
The reaction with the hydroxyl (OH) radical is a principal gas-phase sink for this compound in the troposphere. acs.orgnih.govnih.gov This reaction, however, is relatively slow. acs.orgnih.gov
Table 1: Rate Constants and Atmospheric Lifetimes for Radical Reactions with this compound
| Reactant | Rate Constant (at 298 K, cm³ molecule⁻¹ s⁻¹) | Assumed Radical Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |
|---|---|---|---|
| OH | 4 x 10⁻¹⁵ acs.org | 1 x 10⁶ acs.org | ~8 years acs.org |
| Cl | 1.95 x 10⁻¹⁵ acs.org | 2 x 10⁵ (Arctic noon) acs.org | ~81 years acs.org |
| NO₃ | 2.09 x 10⁻²³ acs.org | 1 x 10¹⁰ (nighttime) acs.org | ~1.52 x 10⁵ years acs.org |
This table presents kinetic data for the gas-phase reactions of this compound with key atmospheric radicals. The atmospheric lifetime is an estimate based on the provided rate constant and assumed radical concentration.
The direct gas-phase hydrolysis of this compound (HC(O)F + H₂O) is kinetically hindered by a very high energy barrier (approximately 43.1 kcal/mol) and is therefore considered negligible in the atmosphere. acs.orgnih.gov However, research has shown that this reaction can be significantly catalyzed by atmospheric acids such as sulfuric acid (H₂SO₄) and formic acid (HCOOH). acs.orgnih.govnih.gov
Quantum chemical studies have revealed that sulfuric acid, in particular, has a remarkable catalytic effect, drastically reducing the energy barrier for the gas-phase hydrolysis of this compound. acs.orgnih.govnih.gov The presence of a single sulfuric acid molecule can lower the reaction barrier to as little as 0.26 kcal/mol. nih.govnih.gov This acid-catalyzed hydrolysis proceeds through the formation of an intermediate, FCH(OH)₂, which then decomposes to formic acid and hydrogen fluoride (HF). acs.orgnih.govnih.gov Sulfuric acid also significantly accelerates this decomposition step. nih.govnih.gov
Despite this strong catalytic effect, even the acid-catalyzed gas-phase hydrolysis is generally not competitive with the OH radical reaction under typical atmospheric conditions. acs.orgnih.govnih.gov The gas-phase hydrolysis of this compound in the presence of sulfuric acid may only become a relevant sink when the atmospheric concentration of OH radicals is exceptionally low (around 10¹ molecules cm⁻³ or less). nih.govnih.gov
Table 2: Energy Barriers for this compound Hydrolysis
| Reaction | Energy Barrier (kcal/mol) |
|---|---|
| HC(O)F + H₂O (uncatalyzed) | 43.1 acs.orgnih.gov |
| HC(O)F + H₂O + H₂SO₄ (catalyzed) | 0.26 to -0.63 nih.govnih.gov |
| FCH(OH)₂ → HF + HCOOH (uncatalyzed) | 31.63 nih.gov |
This table illustrates the significant reduction in the energy barrier for the hydrolysis of this compound and the decomposition of its hydrate (B1144303) in the presence of a sulfuric acid catalyst, based on computational chemistry studies.
Recent research has identified reactions with Criegee intermediates (CIs) as a major, and potentially dominant, gas-phase sink for this compound. researchgate.net Criegee intermediates are highly reactive species formed from the ozonolysis of alkenes in the troposphere.
Theoretical calculations have shown that the reactions of this compound with certain Criegee intermediates, such as formaldehyde (B43269) oxide (CH₂OO) and the anti-isomer of acetaldehyde (B116499) oxide (CH₃CHOO), are very rapid. researchgate.net These reactions exhibit a negative temperature dependence, meaning their rates increase as the temperature decreases. researchgate.net
The findings suggest that the dominant gas-phase removal mechanism for this compound in the atmosphere is the reaction with CH₂OO and/or anti-CH₃CHOO Criegee intermediates. researchgate.net This pathway can be significantly more important than the previously considered dominant sink, the reaction with OH radicals.
Role of Hydrolysis and Acid Catalysis in Atmospheric Sink of this compound
Heterogeneous Chemistry of this compound on Atmospheric Aerosols
Heterogeneous reactions, which occur on the surfaces of atmospheric particles like aerosols, can provide alternative pathways for the transformation of gas-phase species.
While gas-phase reactions are crucial, the hydrolysis of this compound, particularly when acid-catalyzed, is also expected to occur on the surfaces of atmospheric aerosols. acs.orgnih.govnih.gov Secondary organic aerosols (SOAs) are of particular importance as they are ubiquitous in the troposphere and often contain significant amounts of water, sulfuric acid, and formic acid. acs.org
The gas-phase reaction of this compound with water and sulfuric acid may be more facile on the surface of SOAs. acs.org The aerosol surface can concentrate the reactants, facilitating the catalyzed hydrolysis to form FCH(OH)₂. This intermediate can then decompose to formic acid and hydrogen fluoride, potentially aided by the acidic environment of the aerosol. acs.orgnih.gov Therefore, the heterogeneous reaction of this compound on SOAs is considered a plausible atmospheric sink and may contribute to the formation of formic acid within these aerosols. acs.orgnih.govnih.gov However, detailed experimental studies specifically quantifying the uptake and reaction rates of this compound on SOA surfaces are still an emerging area of research.
Atmospheric Lifetime and Environmental Fate Modeling of this compound
Detailed Research Findings
Research has established that the primary sink for this compound in the troposphere is its reaction with the hydroxyl (OH) radical. acs.orgnih.govnih.gov The reaction rate constant for this process has been reported as 4 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.orgnih.gov Based on a typical global average OH radical concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound with respect to this reaction is estimated to be approximately 8 years. acs.orgnih.gov
Other potential atmospheric removal pathways have been investigated, but are generally considered to be less significant than the reaction with OH radicals. acs.orgnih.gov These include reactions with chlorine (Cl) atoms, nitrate (B79036) radicals (NO₃), and hydroperoxyl radicals (HO₂).
Reaction with Cl atoms: The rate constant for the reaction with chlorine atoms is 1.95 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.orgnih.gov In environments with elevated chlorine atom concentrations, such as the marine boundary layer or the Arctic atmosphere at noon (assuming a Cl concentration of 2 x 10⁵ molecules cm⁻³), this pathway could contribute to this compound's degradation, with an estimated lifetime of about 81 years. acs.orgnih.gov
Reaction with NO₃ radicals: The reaction with the nitrate radical, a significant oxidant at night, is exceedingly slow. The rate constant is reported as 2.09 x 10⁻²³ cm³ molecule⁻¹ s⁻¹, which translates to a negligible atmospheric lifetime of approximately 1.52 x 10⁵ years. acs.org
Reaction with HO₂ radicals: The reaction with the hydroperoxyl radical has a rate constant of 2.19 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K, leading to an estimated atmospheric lifetime of about 13 years. acs.orgnih.gov While faster than the reaction with NO₃, it is still a minor sink compared to the reaction with OH radicals. acs.orgnih.gov
Unimolecular decomposition and direct gas-phase hydrolysis of this compound are not considered significant atmospheric loss processes due to high energy barriers. acs.orgnih.govresearchgate.net While the direct reaction with water is kinetically unfavorable, hydrolysis catalyzed by sulfuric acid has been studied. acs.orgnih.govnih.gov However, even in the presence of sulfuric acid, the gas-phase hydrolysis is much slower than the reaction with OH radicals, with a calculated lifetime of about 1.26 x 10⁶ years, making it a negligible sink in the gas phase. acs.orgnih.gov It is hypothesized that this catalyzed hydrolysis could be more facile on the surface of secondary organic aerosols. acs.orgnih.govnih.gov
Photolysis, the dissociation of a molecule by light, is another potential removal pathway. Studies have shown that this compound can undergo photolysis at ultraviolet wavelengths (≤ 248.2 nm), leading to the formation of F + HCO as primary products. researchgate.netrsc.org This indicates that the C-F bond fission channel is an accessible pathway upon absorption of a UV photon. researchgate.netrsc.org
Data Tables
Table 1: Atmospheric Reaction Rate Constants and Lifetimes for this compound (HFCO) This table summarizes the kinetic data for the primary gas-phase removal reactions of this compound in the atmosphere at 298 K.
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Reactant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime | Source |
| OH Radical | 4 x 10⁻¹⁵ | 1 x 10⁶ | ~8 years | acs.orgnih.gov |
| Cl Atom | 1.95 x 10⁻¹⁵ | 2 x 10⁵ (Arctic noon) | ~81 years | acs.orgnih.gov |
| HO₂ Radical | 2.19 x 10⁻¹⁸ | 1.1 x 10⁹ | ~13 years | acs.orgnih.gov |
| NO₃ Radical | 2.09 x 10⁻²³ | 1 x 10¹⁰ | ~1.52 x 10⁵ years | acs.org |
| H₂O (Sulfuric Acid Catalyzed) | - | 3.80 x 10¹⁷ (H₂O), 4 x 10⁸ (H₂SO₄) | ~1.26 x 10⁶ years | acs.orgnih.gov |
Table 2: Key Parameters in Environmental Fate Modeling of this compound This table outlines essential parameters used in atmospheric models to evaluate the environmental fate of this compound.
| Parameter | Value / Description | Significance in Modeling | Source |
| Primary Sink | Reaction with OH radicals | Determines the main degradation pathway and rate of removal in the troposphere. | acs.orgnih.govnih.gov |
| Atmospheric Lifetime | ~8 years | Influences the potential for long-range transport and global distribution. | acs.orgnih.gov |
| Photolysis | Occurs at λ ≤ 248.2 nm; Products: F + HCO | Contributes to removal in sunlit regions; must be quantified for accurate modeling. | researchgate.netrsc.org |
| Radiative Efficiency | 0.0773 (Calculated) | Used to estimate the Global Warming Potential (GWP), a measure of its contribution to climate change. | epa.gov |
| Formation Source | Degradation product of HFCs and HFOs | Links the environmental impact of precursor compounds to the fate of this compound. | acs.orgrsc.orguow.edu.au |
| Hydrolysis | Negligible in gas phase, potential on aerosols | Heterogeneous chemistry on aerosol surfaces can be an additional sink not captured by gas-phase models alone. | acs.orgnih.govnih.gov |
Q & A
Q. What are the recommended safety protocols for handling Formyl fluoride in laboratory settings?
this compound (HCOF) is highly reactive and toxic, requiring strict safety measures. Key protocols include:
- Use of personal protective equipment (PPE) such as nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Conduct experiments in well-ventilated fume hoods to prevent inhalation exposure.
- Store the compound in airtight, corrosion-resistant containers under inert gas (e.g., argon) to mitigate hydrolysis .
- Emergency protocols should include immediate neutralization of spills with dry sodium bicarbonate and evacuation procedures.
Q. What spectroscopic techniques are effective for characterizing this compound’s molecular structure?
- Millimeter-wave absorption spectroscopy is critical for determining rotational constants (e.g., , ) and distortion parameters, which inform bond lengths and angles .
- X-ray absorption spectroscopy (XAS) at carbon, oxygen, and fluorine K-edges provides insights into electronic transitions (e.g., 1s→π* excitations) and core-ionization energies. Baseline methods like eCVS-CC2 are sufficient for carbon-edge analysis, while fluorine-edge studies require higher-tier eCVS-CCSD for accuracy .
Q. How should researchers design experiments to detect this compound in complex mixtures?
- Employ gas chromatography-mass spectrometry (GC-MS) with fluorine-specific detectors to distinguish HCOF from similar fluorinated compounds.
- Validate detection limits using calibration curves derived from synthesized standards.
- For aqueous systems, use ion-selective electrodes optimized for fluoride ions, accounting for potential hydrolysis byproducts .
Advanced Research Questions
Q. How do coupled cluster methods (e.g., eCVS-CCSD) improve the accuracy of predicting this compound’s X-ray absorption spectra compared to lower-level theories?
- eCVS-CCSD accounts for electron correlation and relativistic effects, critical for resolving fluorine K-edge spectra (e.g., term values and oscillator strengths). It reduces errors in peak separations by ~15% compared to eCVS-CC2, aligning computational results with experimental spectra (e.g., <1 eV deviation in core-ionization energies) .
- Methodological workflow :
Use the aug-cc-pCVTZ basis set with Rydberg functions for enhanced orbital description.
Validate against experimental benchmarks (e.g., formaldehyde and carbonyl fluoride spectra).
Q. What challenges arise in reconciling computational models with experimental data for this compound’s rotational constants?
- Centrifugal distortion effects introduce discrepancies in low- transitions. For example, millimeter-wave data for HCOF and DCOF show deviations of up to 0.5% in rotational constants when centrifugal terms are neglected.
- Mitigation strategy :
- Incorporate quartic centrifugal distortion constants into computational models.
- Cross-validate with electron diffraction data to refine bond lengths (e.g., ) .
Q. How can researchers address discrepancies between observed and calculated core-ionization energies in this compound?
- Systematic error analysis :
- Compare computed ionization energies (e.g., eCVS-CCSD results) with synchrotron XAS data.
- Adjust for vibronic coupling and solvent effects in theoretical models if experiments are conducted in non-vacuum conditions.
- Case example : At the fluorine K-edge, eCVS-CCSD reduces spectral compression by 20% relative to eCVS-CC2, achieving sub-electronvolt agreement with experimental term values .
Data Contradiction and Validation
Q. What methodologies resolve contradictions in this compound’s structural parameters derived from spectroscopy vs. computational models?
- Hybrid validation approach :
Use high-resolution rotational spectroscopy (e.g., millimeter-wave) to derive experimental bond angles ().
Refine density functional theory (DFT) calculations by integrating experimental distortion constants.
Cross-check with electron diffraction data for (1.087 Å) and (1.341 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
